1-(Difluoromethyl)cyclobutane-1-carboxylic acid chemical properties
1-(Difluoromethyl)cyclobutane-1-carboxylic acid chemical properties
An In-depth Technical Guide to 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethyl)cyclobutane-1-carboxylic acid, a valuable building block for researchers, medicinal chemists, and drug development professionals. The document details its physicochemical and acid-base properties, provides a validated multi-gram scale synthesis protocol, and explores its reactivity and strategic applications in medicinal chemistry. The unique combination of a strained sp³-rich cyclobutane core and an electron-withdrawing difluoromethyl group imparts desirable properties for modulating acidity, lipophilicity, and metabolic stability in drug candidates. This guide synthesizes data from authoritative sources to serve as a practical resource for the strategic incorporation of this promising motif into next-generation pharmaceuticals.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
In modern drug discovery, the design of small molecules with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Two structural motifs that have gained significant traction for achieving these goals are sp³-rich three-dimensional carbocycles and fluorine-containing functional groups.[1] The cyclobutane ring, a strained four-membered carbocycle, offers a unique puckered structure that provides a defined three-dimensional exit vector for substituents, which is distinct from more common linear or aromatic scaffolds.[2] This structural rigidity and defined geometry can lead to improved binding affinity and selectivity for biological targets.
The incorporation of fluorine, particularly in the form of a difluoromethyl (-CHF₂) group, is a well-established strategy in medicinal chemistry to fine-tune molecular properties.[3][4] The -CHF₂ group acts as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[4] Its strong electron-withdrawing nature and enhanced metabolic stability can significantly improve a drug candidate's pharmacokinetic profile.[5]
The convergence of these two motifs in 1-(difluoromethyl)cyclobutane-1-carboxylic acid creates a building block of considerable interest. It allows for the introduction of a constrained, acidic moiety whose properties are predictably modulated by the powerful inductive effect of the difluoromethyl group, making it a valuable tool for addressing challenges in drug design such as metabolic instability and poor membrane permeability.[1]
Physicochemical & Spectroscopic Properties
The key physicochemical and spectroscopic data for 1-(difluoromethyl)cyclobutane-1-carboxylic acid are summarized below. This information is critical for its identification, characterization, and application in synthetic chemistry.
Data Summary
| Property | Value | Source |
| IUPAC Name | 1-(Difluoromethyl)cyclobutane-1-carboxylic acid | PubChem |
| CAS Number | 2378523-23-9 | Internal Data |
| Molecular Formula | C₆H₈F₂O₂ | [6] |
| Molecular Weight | 150.12 g/mol | [6] |
| pKa | 3.08 | [1] |
| Appearance | White to off-white solid | [7] (Analog) |
| ¹H NMR | See Section 2.2 | [1] |
| ¹³C NMR | See Section 2.2 | [1] |
| ¹⁹F NMR | See Section 2.2 | [1] |
Spectroscopic Data
Spectroscopic data is essential for confirming the structure and purity of the compound. The following data were reported by Demchuk et al. (2023) in DMSO-d₆ solvent.[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 6.18 (t, J = 56.5 Hz, 1H, CHF₂), 2.40-2.25 (m, 2H, CH₂), 2.25-2.10 (m, 2H, CH₂), 1.95-1.75 (m, 2H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 174.5 (C=O), 114.7 (t, J = 242.7 Hz, CHF₂), 49.3 (t, J = 20.4 Hz, C-CHF₂), 29.8 (t, J = 3.5 Hz, 2xCH₂), 15.6 (CH₂).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -118.5 (d, J = 56.5 Hz).
Synthesis Protocol
An efficient, multi-gram scale synthesis for 1-(difluoromethyl)cyclobutane-1-carboxylic acid has been developed, starting from commercially available ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.[1][8][9] The workflow involves oxidation to the aldehyde followed by deoxyfluorination and final ester hydrolysis.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of the target compound from a commercial starting material.
Step-by-Step Methodology
The following protocol is adapted from the procedure described by Demchuk, et al.[1]
Step 1: Swern Oxidation to Ethyl 1-formylcyclobutane-1-carboxylate
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Prepare a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add dimethyl sulfoxide (DMSO, 2.4 eq.) to the cooled solution, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq.) in CH₂Cl₂ dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.
-
Add triethylamine (Et₃N, 5.0 eq.) dropwise, allowing the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
Step 2: Deoxyfluorination to Ethyl 1-(difluoromethyl)cyclobutane-1-carboxylate
-
Dissolve the crude aldehyde from Step 1 in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq.) to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Perform an aqueous workup, extracting with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to obtain the pure difluorinated ester.
Step 3: Alkaline Hydrolysis to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid
-
Dissolve the purified ester from Step 2 in methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid.
Acid-Base Properties and Reactivity
The introduction of the difluoromethyl group has a profound and predictable impact on the acidity of the adjacent carboxylic acid.
Acidity (pKa)
The pKa of 1-(difluoromethyl)cyclobutane-1-carboxylic acid is reported as 3.08 .[1] This represents a significant increase in acidity compared to its non-fluorinated analog, 1-methylcyclobutane-1-carboxylic acid (pKa ≈ 4.8-5.0). The pKa is even lower than that of the monofluoromethyl analog (pKa = 3.66) and approaches that of the trifluoromethyl analog (pKa = 2.90).[1]
This strong acidifying effect is due to the powerful electron-withdrawing inductive effect (-I) of the two fluorine atoms, which stabilizes the resulting carboxylate anion. This tunable acidity is a key feature for medicinal chemists, as it allows for precise control over the ionization state of the molecule at physiological pH, which in turn influences solubility, cell permeability, and target engagement.
Chemical Reactivity
The reactivity of this molecule is dominated by two key features: the carboxylic acid and the difluoromethyl group.
-
Carboxylic Acid Group: The carboxyl moiety can undergo standard transformations such as esterification, amidation (e.g., via carbodiimide coupling), and reduction to the corresponding alcohol. Its increased acidity may require slightly modified conditions compared to less acidic alkyl carboxylic acids.
-
Difluoromethyl Group: The C-H bond of the difluoromethyl group is acidic and can be deprotonated under strong basic conditions to form a nucleophilic difluoro-anion, which can then react with various electrophiles.[10] This "masked nucleophile" character opens avenues for further late-stage functionalization, enabling the construction of benzylic-like Ar-CF₂-C linkages that are metabolically robust.[10]
Applications in Medicinal Chemistry
The title compound is a strategic building block for introducing a unique bioisostere into drug candidates. The 1-carboxy-1-cyclobutane scaffold provides a rigid exit vector, while the difluoromethyl group modulates physicochemical properties.
-
Bioisosteric Replacement: The difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores but often susceptible to metabolic oxidation.[4][5]
-
Modulation of Lipophilicity and Permeability: Fluorination generally increases lipophilicity (logP), which can enhance membrane permeability and improve oral bioavailability.[5] The -CHF₂ group offers a balanced increase in lipophilicity compared to the more extreme -CF₃ group.
-
Hydrogen Bond Donor: The acidic proton on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming key interactions with protein targets that enhance binding affinity and selectivity.[5]
-
Structural Rigidity: The cyclobutane ring restricts conformational flexibility, which can be advantageous in locking a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[2]
Conclusion
1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a highly valuable and versatile building block for modern drug discovery. Its synthesis is achievable on a practical scale, and its physicochemical properties are well-characterized. The predictable, strong acidifying effect of the difluoromethyl group, combined with the conformational constraint of the cyclobutane ring, provides medicinal chemists with a powerful tool to address common challenges in lead optimization, including metabolic stability, acidity modulation, and conformational control. The insights and protocols presented in this guide are intended to facilitate its application in the development of novel therapeutics.
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